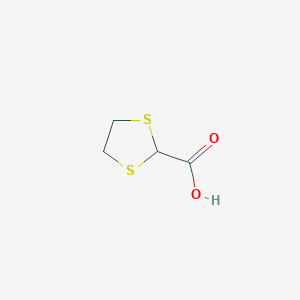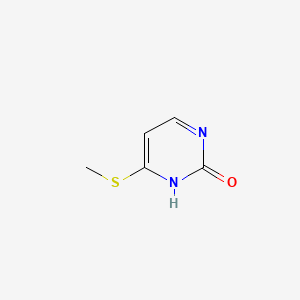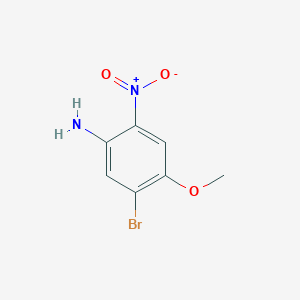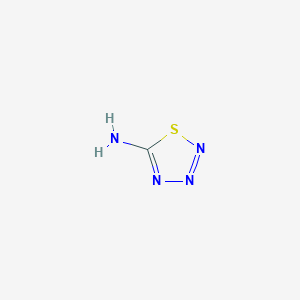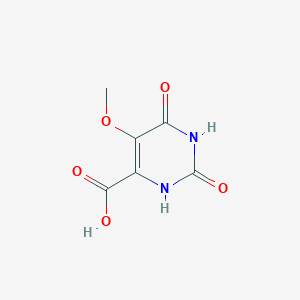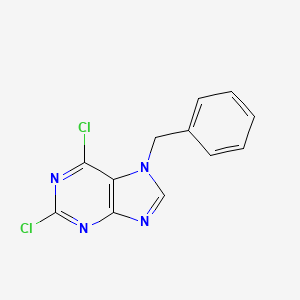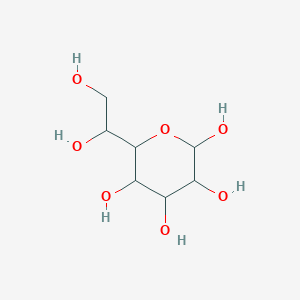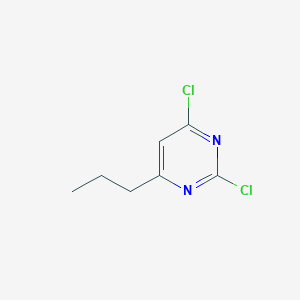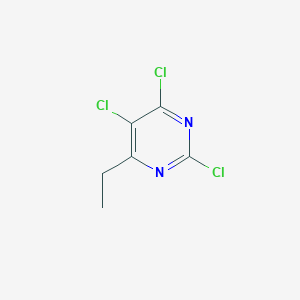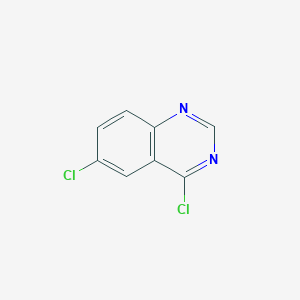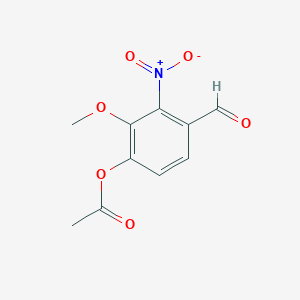
Ethyl propyl ether
Übersicht
Beschreibung
Ethyl propyl ether, also known as Propane, 1-ethoxy-, is a colorless liquid with an ether-like odor . It is less dense than water . Its molecular formula is C5H12O and its molecular weight is 88.1482 .
Synthesis Analysis
Ethyl propyl ether can be synthesized through the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is normally prepared by the reaction of an alcohol with a strong base such as sodium hydride .
Molecular Structure Analysis
The molecular structure of Ethyl propyl ether includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 17 bonds, including 5 non-H bonds, 3 rotatable bonds, and 1 ether (aliphatic) .
Chemical Reactions Analysis
Ethers, such as Ethyl propyl ether, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents .
Physical And Chemical Properties Analysis
Ethyl propyl ether is highly flammable and soluble in water . Ethers tend to form unstable peroxides when exposed to oxygen . The ether’s physical properties, such as boiling point, are influenced by its weak polarity .
Wissenschaftliche Forschungsanwendungen
Catalyst-Controlled Stereoselective Cationic Polymerization of Vinyl Ethers
- Application Summary: Ethyl propyl ether is used in the catalyst-controlled stereoselective cationic polymerization of vinyl ethers. This method provides access to a range of isotactic poly(vinyl ether)s with high degrees of isotacticity .
- Methods of Application: The approach overrides conventional chain-end stereochemical bias to achieve catalyst-controlled stereoselective polymerization. This method is general to vinyl ether substrates .
- Results or Outcomes: The obtained materials display the tensile properties of commercial polyolefins but adhere more strongly to polar substrates by an order of magnitude, indicating their promise for next-generation engineering applications .
Construction of C-C Bonds via sp3 α-C-H Activation Reaction
- Application Summary: Ethyl propyl ether is a versatile reagent for the construction of C-C bonds via sp3 α-C-H activation reaction .
- Methods of Application: It can be used in tert-butyl hydroperoxide (TBHP)-promoted tandem acylation/cyclization of 1,6-dienes under catalyst- and base-free conditions with a key step being cleavage of C (sp3)-H and C (sp3)-O bond of ether .
- Results or Outcomes: The method provides a new pathway for the construction of C-C bonds, expanding the toolbox of organic synthesis .
Thermophysical Property Data Analysis
- Application Summary: Ethyl propyl ether is used in the analysis of thermophysical property data. This data is critically evaluated and used for various scientific and industrial applications .
- Methods of Application: The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes: The data provides valuable insights into the thermodynamic properties of ethyl propyl ether, which can be used in various fields such as materials science, chemical engineering, and process design .
Solvent in Organic Reactions
- Application Summary: Ethyl propyl ether, like other ethers, is often used as a solvent in organic reactions due to its inert nature .
- Methods of Application: It is used as a medium for carrying out chemical reactions where it does not react with the reagents but provides a suitable environment for the reaction .
- Results or Outcomes: The use of ethyl propyl ether as a solvent can enhance the efficiency of organic reactions and improve the yield of the desired products .
Williamson Ether Synthesis
- Application Summary: Ethyl propyl ether can be synthesized using the Williamson ether synthesis method, which involves an SN2 reaction between an alkoxide ion and a primary alkyl halide .
- Methods of Application: The alkoxide ion is typically derived from the alcohol (in this case, ethanol or propanol), and the alkyl halide can vary depending on the desired ether .
- Results or Outcomes: This method provides a reliable and versatile way to synthesize ethers like ethyl propyl ether .
Thermophysical Property Data Analysis
- Application Summary: Ethyl propyl ether is used in the analysis of thermophysical property data. This data is critically evaluated and used for various scientific and industrial applications .
- Methods of Application: The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes: The data provides valuable insights into the thermodynamic properties of ethyl propyl ether, which can be used in various fields such as materials science, chemical engineering, and process design .
Use in Industrial Applications
- Application Summary: Ethers like Ethyl propyl ether are often used in industrial applications due to their inert nature . They are used in the production of dyes, perfumes, oils, waxes, and other industrial uses .
- Methods of Application: Due to their stable chemical structure, ethers are used as solvents and reagents in various industrial processes .
- Results or Outcomes: The use of ethers like Ethyl propyl ether can enhance the efficiency of industrial processes and improve the yield of the desired products .
Hazardous Material Handling
- Application Summary: Ethyl propyl ether is classified as a flammable liquid and is used in studies related to hazardous material handling .
- Methods of Application: It is used in safety training and research to understand the properties of flammable liquids and develop safe handling and storage procedures .
- Results or Outcomes: The studies contribute to the development of safety guidelines and protocols for handling hazardous materials like Ethyl propyl ether .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5-6-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJUHMXYKCUMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Record name | ETHYL PROPYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3449 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075286 | |
| Record name | Propane, 1-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl propyl ether appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |
| Record name | ETHYL PROPYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3449 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
less than -4 °F (NFPA, 2010) | |
| Record name | ETHYL PROPYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3449 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Ethyl propyl ether | |
CAS RN |
628-32-0 | |
| Record name | ETHYL PROPYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3449 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl propyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, ethyl propyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl propyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)

